N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
This compound features a triazolo[4,3-a]quinazolinone core fused with a 1,2,4-triazole ring, substituted at the 4-position with a 4-methylbenzyl group and at the acetamide side chain with a 3-methoxybenzyl moiety. The triazoloquinazolinone scaffold is known for its pharmacological versatility, including anticonvulsant, antimicrobial, and anticancer activities . The 3-methoxybenzyl substituent may enhance lipophilicity and membrane permeability, while the 4-methylbenzyl group could influence steric interactions with biological targets. Synthetic routes likely involve cyclization of thiosemicarbazides or oxidative coupling, as seen in analogous triazole-quinazolinone derivatives .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-18-10-12-19(13-11-18)16-30-25(34)22-8-3-4-9-23(22)32-26(30)29-31(27(32)35)17-24(33)28-15-20-6-5-7-21(14-20)36-2/h3-14H,15-17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQYKFNAQBAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with notable pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Weight : 483.5 g/mol
- CAS Number : 1243035-73-5
The compound exhibits multiple biological activities primarily due to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular pathways critical for disease progression, particularly in cancer and bacterial infections.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting microbial cell functions.
- Cytotoxic Effects : In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
Case Study 1: Anti-Tuberculosis Activity
A study focused on the compound's potential as an anti-tuberculosis agent revealed that it effectively inhibits the MurB enzyme, which is crucial for bacterial cell wall synthesis. The compound demonstrated an IC50 value of 7.7 µM, indicating significant potency against Mycobacterium tuberculosis. This suggests a promising avenue for developing new anti-TB therapies.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis at concentrations as low as 12 µM. This effect was linked to the activation of caspases and subsequent cellular signaling pathways associated with programmed cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs from the literature:
Table 1: Structural and Functional Comparison of Triazolo-/Quinazolinone Derivatives
Key Findings
Quinazolinone derivatives with dichlorophenyl substituents () exhibit pronounced anticonvulsant activity, suggesting electron-withdrawing groups (Cl) may optimize CNS penetration .
Steric Effects: The 4-methylbenzyl group may hinder interactions with bulkier enzyme active sites, contrasting with the smaller trimethoxyphenyl group in , which could enhance π-π stacking .
Synthetic Accessibility: The target compound’s synthesis may require multi-step cyclization (similar to ), whereas simpler quinazolinones () are synthesized via direct oxidation and coupling, yielding higher purity (≥95% by HPLC) .
Spectroscopic Differentiation: Molecular networking () suggests the target compound’s MS/MS fragmentation would cluster with triazoloquinazolinones (cosine score >0.8) but diverge from non-triazole analogs (score <0.5) due to distinct fragmentation pathways (e.g., loss of CH3O- vs. Cl-) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
